An In-depth Technical Guide to 2-Chloro-4-nitrobenzenesulfonamide (CAS Number: 31150-99-9)
An In-depth Technical Guide to 2-Chloro-4-nitrobenzenesulfonamide (CAS Number: 31150-99-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 2-Chloro-4-nitrobenzenesulfonamide, a key chemical intermediate and pharmaceutical impurity.
Chemical Identity and Structure
2-Chloro-4-nitrobenzenesulfonamide is a substituted aromatic sulfonamide with the CAS number 31150-99-9.[1][2][3] Its structure features a benzene ring substituted with a chlorine atom at the 2-position, a nitro group at the 4-position, and a sulfonamide group at the 1-position.
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Synonyms: Benzenesulfonamide, 2-chloro-4-nitro-; 2-Chloro-4-nitro-benzenesulfonic acid amide; 2-Chloro-4-nitrobenzene-1-sulfonamide[2]
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Canonical SMILES: C1=CC(=C(C=C1[O-])Cl)S(=O)(=O)N[4]
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InChIKey: QHVQQUVAILWCLB-UHFFFAOYSA-N[5]
Molecular Structure:
Caption: Chemical structure of 2-Chloro-4-nitrobenzenesulfonamide.
Physicochemical Properties
| Property | 2-Chloro-4-nitrobenzenesulfonamide | 4-Chloro-3-nitrobenzenesulfonamide |
| CAS Number | 31150-99-9 | 97-09-6 |
| Appearance | No data available | - |
| Melting Point | No data available | 177-181 °C[6] |
| Boiling Point | No data available | 175-176 °C[6] |
| Solubility | No data available | - |
| Predicted XlogP | 0.9[5] | - |
| Storage | Store at 2-8°C in a well-closed container.[2] | Inert atmosphere, room temperature.[7] |
Synthesis
A specific, detailed experimental protocol for the synthesis of 2-Chloro-4-nitrobenzenesulfonamide is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the preparation of related aromatic sulfonamides. The synthesis would likely involve a two-step process starting from 1-chloro-3-nitrobenzene.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 2-Chloro-4-nitrobenzenesulfonamide.
Step 1: Chlorosulfonation of 1-Chloro-3-nitrobenzene
The first step would be the electrophilic substitution of 1-chloro-3-nitrobenzene with chlorosulfonic acid. The directing effects of the chloro and nitro groups would favor the introduction of the sulfonyl chloride group at the position para to the nitro group and ortho to the chloro group.
Step 2: Amidation of 2-Chloro-4-nitrobenzenesulfonyl chloride
The resulting 2-chloro-4-nitrobenzenesulfonyl chloride would then be treated with ammonia to form the corresponding sulfonamide. This reaction is a standard method for the synthesis of sulfonamides from sulfonyl chlorides.[8]
Reactivity and Stability
Detailed experimental studies on the reactivity of 2-Chloro-4-nitrobenzenesulfonamide are limited. However, its reactivity can be inferred from the functional groups present in the molecule.
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Stability: The compound is expected to be stable under normal storage conditions.
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Incompatibilities: As with many nitro compounds, it is likely incompatible with strong oxidizing agents and strong reducing agents.
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Hazardous Decomposition: Combustion may produce toxic gases such as nitrogen oxides, sulfur oxides, and hydrogen chloride.
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Reactivity of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, which is a common transformation in the synthesis of more complex molecules.[8]
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Reactivity of the Aromatic Ring: The electron-withdrawing nature of the nitro and sulfonyl groups deactivates the aromatic ring towards electrophilic substitution. However, it activates the ring for nucleophilic aromatic substitution, particularly of the chlorine atom.
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Acidity of the Sulfonamide N-H: The N-H protons of the sulfonamide group are acidic and can be deprotonated by a base.
Spectral Data
Experimental spectral data (NMR, IR, Mass Spectrometry) for 2-Chloro-4-nitrobenzenesulfonamide are not available in the public domain. The following are expected spectral characteristics based on the molecular structure.
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the positions of the chloro, nitro, and sulfonamide groups. The two protons of the sulfonamide group may appear as a broad singlet.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum should display six signals for the six carbon atoms of the benzene ring. The chemical shifts will be characteristic of a substituted benzene ring with electron-withdrawing groups.
Expected IR Spectral Features: The infrared spectrum is expected to show characteristic absorption bands for the following functional groups:
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N-H stretching (sulfonamide): Around 3300-3400 cm⁻¹
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Asymmetric and symmetric stretching of the nitro group (NO₂): Around 1530 cm⁻¹ and 1350 cm⁻¹ respectively.
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S=O stretching (sulfonamide): Two bands around 1350 cm⁻¹ and 1160 cm⁻¹.
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C-Cl stretching: In the fingerprint region.
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Aromatic C-H and C=C stretching: In their characteristic regions.
Mass Spectrometry: Predicted collision cross-section data for various adducts of 2-chloro-4-nitrobenzenesulfonamide have been calculated.[5] The mass spectrum would be expected to show a molecular ion peak and fragmentation patterns characteristic of the loss of SO₂, NO₂, and other fragments.
Applications
The primary documented application of 2-Chloro-4-nitrobenzenesulfonamide is as a pharmaceutical impurity reference standard.[4][9]
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Hydrochlorothiazide Impurity 20: It is identified as "Hydrochlorothiazide Impurity 20" and is used in the analytical method development, validation, and quality control during the production of the diuretic drug Hydrochlorothiazide.[4][9] As a reference standard, it is crucial for ensuring the purity and safety of the final pharmaceutical product.
Given its structure as a substituted nitrobenzenesulfonamide, it also has potential as a building block in organic synthesis for the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites allows for a variety of chemical transformations.[8]
Safety and Handling
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Health Hazards: Based on related compounds, it may cause skin, eye, and respiratory irritation.[7] The toxicological properties have not been thoroughly investigated.
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First Aid Measures:
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Skin Contact: Wash off immediately with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Inhalation: Move the person to fresh air and keep them comfortable for breathing.
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Ingestion: Rinse mouth. Do NOT induce vomiting.
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In all cases of exposure, seek medical advice.
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Fire Fighting Measures: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Wear self-contained breathing apparatus.
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Disposal: Dispose of contents/container to an approved waste disposal plant.
Conclusion
2-Chloro-4-nitrobenzenesulfonamide is a significant compound, primarily utilized as a pharmaceutical reference standard for the quality control of Hydrochlorothiazide. While there is a notable lack of publicly available experimental data on its physicochemical properties and spectral characteristics, its synthesis and reactivity can be reasonably predicted based on the well-established chemistry of related aromatic sulfonamides. Further research to characterize this compound would be beneficial for its broader application in synthetic chemistry and for a more complete understanding of its safety profile.
References
[10] The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
[4] ChemWhat. (n.d.). Hydrochlorothiazide Impurity 20 CAS#: 31150-99-9. Retrieved from [Link]
[9] Cleanchem. (n.d.). Hydrochlorothiazide Impurity 20 | CAS No: 31150-99-9. Retrieved from [Link]
[6] CAS Common Chemistry. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]
[2] Pharmaffiliates. (n.d.). CAS No : 31150-99-9 | Product Name : 2-Chloro-4-nitrobenzenesulfonamide. Retrieved from [Link]
[5] PubChemLite. (n.d.). 2-chloro-4-nitrobenzenesulfonamide (C6H5ClN2O4S). Retrieved from [Link]
[11] ChemAnalyst. (n.d.). What is 2-Chloro-4-nitrobenzoic acid used for in organic synthesis and medicinal chemistry?. Retrieved from [Link]
[3] ChemSigma. (n.d.). 31150-99-9 Benzenesulfonamide, 2-chloro-4-nitro-. Retrieved from [Link]
[8] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. Retrieved from [Link]
[12] PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved from [Link]
[13] Suchetan, P. A., Foro, S., & Gowda, B. T. (2011). 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243.
[14] NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved from [Link]
[15] Google Patents. (n.d.). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide. Retrieved from
[16] Pharmaffiliates. (n.d.). CAS No : 1540576-88-2 | Product Name : 2-(2-(Chloromethoxy)ethoxy)propane. Retrieved from [Link]
[17] PubChem. (n.d.). 2-Chloro-4-nitrobenzoic acid. Retrieved from [Link]
[18] PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide. Retrieved from [Link]
[19] Bailey, J. E., & Cox, E. A. (1984). Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36. Journal of the Association of Official Analytical Chemists, 67(4), 772–775.
[20] NIST. (n.d.). Benzenamine, 4-chloro-2-nitro-. Retrieved from [Link]
[21] Chegg.com. (2021, February 14). Solved Synthesize 2-chloro-4-nitrobenzoic acid from toluene. Retrieved from [Link]
[22] Singh, S., & Yadav, R. A. (2018). INFRARED, RAMAN, ELECTRONIC SPECTRAL STUDIES AND EFFECT OF pH OF 4–CHLORO–3–NITRO PHENOL. International Journal of Creative Research Thoughts, 6(2), 1-8.
[23] Lendenmann, U., & Spain, J. C. (1996). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 62(8), 2893–2899.
[24] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Chloro-5-nitrobenzenesulfonic Acid: A Deep Dive. Retrieved from [Link]
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